![molecular formula C22H20ClN3O2 B2357110 N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 902627-17-2](/img/structure/B2357110.png)
N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Overview
Description
N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesis, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H20ClN3O2
- Molecular Weight : 393.9 g/mol
- CAS Number : 902627-17-2
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O2 |
Molecular Weight | 393.9 g/mol |
CAS Number | 902627-17-2 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to N-(4-chlorophenyl)-11-imino derivatives. Specifically, a related compound, 4j , exhibited promising anti-glioma activity by inhibiting the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy. This compound showed low micromolar activity against purified kinases and demonstrated significant efficacy against glioblastoma cell lines while being relatively non-toxic to non-cancerous cells .
The mechanism of action for N-(4-chlorophenyl)-11-imino derivatives involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The inhibition of AKT signaling is particularly noteworthy as it plays a significant role in various cancers, including gliomas. The ability of these compounds to selectively target cancer cells while sparing normal cells makes them attractive candidates for further development .
Case Studies
- Study on Anti-Glioma Activity : A study evaluated the effects of compound 4j on primary patient-derived glioblastoma cells. The results indicated that this compound inhibited neurosphere formation and induced cell death in glioma stem cells, demonstrating its potential as a targeted therapy for glioblastoma .
- Kinase Inhibition Profile : In a kinase profiling study involving 139 purified kinases, compound 4j showed specific inhibition of AKT2/PKBβ with an IC50 value of approximately 12 μM. This specificity is crucial for minimizing side effects in therapeutic applications .
Table 2: Summary of Biological Activities
Activity Type | Compound | Target Kinase | IC50 (μM) | Notes |
---|---|---|---|---|
Anti-Glioma Activity | 4j | AKT2/PKBβ | 12 | Selective inhibition; low toxicity |
Kinase Profiling | 4j | AKT1/PKBα | 14 | High specificity against cancer cells |
Synthesis and Development
The synthesis of N-(4-chlorophenyl)-11-imino derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have facilitated the development of these compounds with improved yields and purities .
Synthetic Route Overview
- Starting Materials : The synthesis often begins with readily available precursors such as chlorinated phenyl derivatives.
- Key Reactions : Employing condensation reactions followed by cyclization steps to form the tetracyclic structure characteristic of this class of compounds.
- Final Product Isolation : Techniques such as recrystallization or chromatography are used to purify the final product.
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its selective anticancer activity and potential therapeutic applications. Future studies should focus on:
- Expanding the structural diversity of derivatives to enhance biological activity.
- Conducting in vivo studies to assess efficacy and safety profiles.
- Exploring additional mechanisms of action beyond kinase inhibition.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, suggesting that the structure of N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide may also contribute to similar therapeutic effects .
Antimalarial Properties
Quinoline derivatives are recognized for their antimalarial activities. A study highlighted the effectiveness of quinoline-4-carboxamide derivatives against Plasmodium falciparum, where modifications led to improved pharmacokinetic profiles and oral efficacy in mouse models . This suggests that compounds like this compound could be explored for similar applications.
Antibacterial Potential
The structural features of quinoline derivatives often confer antibacterial properties. Compounds related to this compound have been investigated for their ability to inhibit bacterial growth. The mechanism typically involves interference with bacterial protein synthesis or cell wall synthesis .
Synthesis and Derivative Development
The synthesis of this compound is crucial for its application in research. Synthetic routes often involve multi-step reactions that incorporate various functional groups to enhance biological activity and selectivity.
Synthetic Route Example
A typical synthetic pathway may include:
- Formation of the pyranoquinoline skeleton through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Amide formation at the carboxylic acid position.
This approach allows for the modification of substituents to optimize pharmacological properties.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of similar compounds:
- Objective : Assess the antiproliferative effects on cancer cell lines.
- Results : Several derivatives exhibited significant activity with IC50 values indicating effective inhibition of cell proliferation.
Case Study 2: Antimalarial Screening
Another study focused on antimalarial activity:
- Objective : Identify compounds with potent activity against Plasmodium falciparum.
- Findings : Optimized derivatives showed low nanomolar potency and favorable oral bioavailability in preclinical models.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-15-5-7-16(8-6-15)25-22(27)18-12-14-11-13-3-1-9-26-10-2-4-17(19(13)26)20(14)28-21(18)24/h5-8,11-12,24H,1-4,9-10H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGMQDKOENISEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)Cl)CCCN3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.